molecular formula C21H16N4O4 B12048140 4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12048140
M. Wt: 388.4 g/mol
InChI Key: SELANVDKVHLJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinazoline and pyrroloquinoline moiety, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazoline moiety: This can be achieved by the condensation of anthranilic acid with formamide under acidic conditions to yield 2-methyl-4-oxoquinazoline.

    Formation of the pyrroloquinoline moiety: This involves the cyclization of an appropriate precursor, such as 2-aminobenzylamine, with a suitable diketone under basic conditions.

    Coupling of the two moieties: The final step involves coupling the quinazoline and pyrroloquinoline moieties through an amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to the modulation of cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its combination of quinazoline and pyrroloquinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

9-hydroxy-N-(2-methyl-4-oxoquinazolin-3-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C21H16N4O4/c1-11-22-15-8-3-2-6-13(15)20(28)25(11)23-19(27)16-18(26)14-7-4-5-12-9-10-24(17(12)14)21(16)29/h2-8,26H,9-10H2,1H3,(H,23,27)

InChI Key

SELANVDKVHLJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.